2-(2-Naphthyl-3-D)pyrimidine
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Overview
Description
2-(2-Naphthyl-3-D)pyrimidine is a heterocyclic compound that contains both a naphthalene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyl-3-D)pyrimidine typically involves the condensation of 2-naphthol with suitable pyrimidine precursors. One common method involves the reaction of 2-naphthol with an aldehyde and ammonium acetate under acidic conditions to form the desired pyrimidine derivative . Another approach includes the use of multi-component reactions involving 2-naphthol, aldehydes, and amines under catalytic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale multi-component reactions due to their efficiency and cost-effectiveness. These methods typically involve the use of catalysts such as zinc chloride or copper salts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthyl-3-D)pyrimidine undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, reduced derivatives from reduction, and various substituted derivatives from substitution reactions .
Scientific Research Applications
2-(2-Naphthyl-3-D)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Naphthyl-3-D)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
2-(2-Naphthyl-3-D)pyrimidine can be compared with other similar compounds such as pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, and pyrido[4,3-d]pyrimidines . These compounds share a similar heterocyclic structure but differ in the position of the nitrogen atoms within the ring.
Properties
Molecular Formula |
C14H10N2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-naphthalen-2-ylpyrimidine |
InChI |
InChI=1S/C14H10N2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-10H |
InChI Key |
ZMBRRTOSJMWLDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=CC=N3 |
Origin of Product |
United States |
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